molecular formula C19H34F3O3PS B12439114 Tricyclohexylphosphoniumtrifluoromethanesulfonate

Tricyclohexylphosphoniumtrifluoromethanesulfonate

Katalognummer: B12439114
Molekulargewicht: 430.5 g/mol
InChI-Schlüssel: HIELZYUTOPSKJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tricyclohexylphosphonium trifluoromethanesulfonate is a chemical compound with the molecular formula [(C6H11)3PH]+CF3SO3-. It is a phosphonium salt that is used in various chemical reactions and applications due to its unique properties. This compound is known for its stability and reactivity, making it valuable in both research and industrial settings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tricyclohexylphosphonium trifluoromethanesulfonate can be synthesized through a reaction involving tricyclohexylphosphine and trifluoromethanesulfonic acid. The reaction typically occurs in an organic solvent such as diethyl ether or tert-butyl methyl ether. The process involves the addition of tricyclohexylphosphine to a solution of trifluoromethanesulfonic acid under controlled temperature conditions to form the desired phosphonium salt .

Industrial Production Methods

In an industrial setting, the production of tricyclohexylphosphonium trifluoromethanesulfonate may involve larger scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and recrystallization can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Tricyclohexylphosphonium trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the phosphonium group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with tricyclohexylphosphonium trifluoromethanesulfonate include strong acids, bases, and nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from reactions involving tricyclohexylphosphonium trifluoromethanesulfonate depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the product will be a new compound where the phosphonium group is replaced by the incoming nucleophile .

Wissenschaftliche Forschungsanwendungen

Tricyclohexylphosphonium trifluoromethanesulfonate has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of tricyclohexylphosphonium trifluoromethanesulfonate involves its ability to act as a strong electrophile, facilitating various chemical reactions. The phosphonium group can stabilize reaction intermediates, allowing for the formation of desired products. The trifluoromethanesulfonate anion also plays a role in stabilizing the overall compound and enhancing its reactivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Tricyclohexylphosphonium trifluoromethanesulfonate is unique due to its combination of the tricyclohexylphosphonium cation and the trifluoromethanesulfonate anion. This combination provides a balance of stability and reactivity, making it suitable for a wide range of applications in both research and industry .

Eigenschaften

Molekularformel

C19H34F3O3PS

Molekulargewicht

430.5 g/mol

IUPAC-Name

tricyclohexylphosphane;trifluoromethanesulfonic acid

InChI

InChI=1S/C18H33P.CHF3O3S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)8(5,6)7/h16-18H,1-15H2;(H,5,6,7)

InChI-Schlüssel

HIELZYUTOPSKJX-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C(F)(F)(F)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.